molecular formula C9H16N4OS B12530366 N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea CAS No. 793677-90-4

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B12530366
CAS No.: 793677-90-4
M. Wt: 228.32 g/mol
InChI Key: JDOKIRXUDXBPDO-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate thiadiazole precursors with tert-butyl isocyanate. One common method includes the following steps:

    Preparation of Thiadiazole Precursor: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Formation of this compound: The thiadiazole precursor is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

    Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Urea derivatives with different substituents

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Explored for its potential anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It can disrupt essential biological pathways, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • N-tert-Butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
  • N-tert-Butyl-N-(5-chloro-1,3,4-thiadiazol-2-yl)urea

Uniqueness

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring may enhance its antimicrobial and anticancer properties compared to other similar compounds.

Properties

CAS No.

793677-90-4

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

1-tert-butyl-1-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C9H16N4OS/c1-5-6-11-12-8(15-6)13(7(10)14)9(2,3)4/h5H2,1-4H3,(H2,10,14)

InChI Key

JDOKIRXUDXBPDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N(C(=O)N)C(C)(C)C

Origin of Product

United States

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